Sulfamic acid--piperazine (2/1)
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Overview
Description
Sulfamic acid–piperazine (2/1) is a compound formed by the combination of sulfamic acid and piperazine in a 2:1 ratio. Sulfamic acid, also known as amidosulfuric acid, is a strong inorganic acid with the chemical formula H₃NSO₃. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two compounds results in a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfamic acid–piperazine (2/1) involves the reaction of sulfamic acid with piperazine. One common method is to dissolve sulfamic acid in water and then add piperazine to the solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of sulfamic acid–piperazine (2/1) can be scaled up by using larger reaction vessels and automated processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid–piperazine (2/1) undergoes various types of chemical reactions, including:
Oxidation: Sulfamic acid can be oxidized in the presence of chlorine, bromine, and chlorates to produce sulfuric acid.
Hydrolysis: Aqueous solutions of sulfamic acid hydrolyze to form ammonium hydrogen sulfate.
Substitution: Piperazine can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and chlorates are commonly used oxidizing agents for sulfamic acid.
Hydrolysis Conditions: Hydrolysis of sulfamic acid is dependent on concentration, pH, and temperature.
Substitution Reagents: Acyl reagents (chlorides, anhydrides) and Michael acceptors (activated alkenes, alkynes) are used for substitution reactions involving piperazine.
Major Products Formed
Sulfuric Acid: Formed from the oxidation of sulfamic acid.
Ammonium Hydrogen Sulfate: Formed from the hydrolysis of sulfamic acid.
Piperazine Derivatives: Formed from substitution reactions involving piperazine.
Scientific Research Applications
Sulfamic acid–piperazine (2/1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sulfamic acid–piperazine (2/1) involves the interaction of its components with various molecular targets. Sulfamic acid acts as a strong acid, participating in acid-base reactions and hydrolysis. Piperazine, on the other hand, binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This dual action makes the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
N-(propylsulfonyl) piperazine-N-sulfamic acid: A similar compound that is used as a recyclable catalyst in organic synthesis.
Piperazine Derivatives: Various substituted piperazines that are used in pharmaceuticals and other applications.
Uniqueness
Sulfamic acid–piperazine (2/1) is unique due to its combination of a strong inorganic acid and an organic compound with distinct biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it useful in diverse scientific and industrial applications.
Properties
CAS No. |
664302-62-9 |
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Molecular Formula |
C4H16N4O6S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
piperazine;sulfamic acid |
InChI |
InChI=1S/C4H10N2.2H3NO3S/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4) |
InChI Key |
AIMCLSSQFVUVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.NS(=O)(=O)O.NS(=O)(=O)O |
Origin of Product |
United States |
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